3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide is a chemical compound characterized by the molecular formula . This compound is a sulfonamide derivative, featuring an amino group and a hydrazine carbonyl group attached to a benzene ring. Its structure allows it to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
This compound falls under the category of sulfonamides, which are known for their diverse biological activities, including antibacterial and antitumor properties. The specific classification of 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide highlights its potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide typically involves a two-step synthetic route:
In an industrial context, production may utilize continuous flow reactors to enhance efficiency and scalability while optimizing reaction conditions for yield and purity.
The molecular structure of 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide can be represented as follows:
The arrangement of these functional groups contributes to the compound's reactivity and biological activity.
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide can participate in several chemical reactions:
The mechanism by which 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide exerts its biological effects involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to significant biological outcomes. For instance, it may interact with carbonic anhydrases or other enzymes involved in metabolic pathways, thereby influencing cellular processes .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are often employed to characterize this compound and confirm its purity .
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide has several notable applications:
The benzenesulfonamide moiety serves as a privileged pharmacophore in carbonic anhydrase (CA) inhibition due to its high-affinity zinc-binding capability. This scaffold coordinates the catalytic Zn²⁺ ion within the CA active site through its deprotonated sulfonamide nitrogen, forming a tetrahedral coordination geometry essential for enzymatic inhibition [6] [9] [10]. The compound 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide (Molecular Formula: C₁₃H₁₄N₄O₃S; Molecular Weight: 306.34 g/mol) exemplifies this mechanism, where the primary sulfonamide group anchors the molecule to the enzyme's metalloenzyme center [1] [4].
X-ray crystallographic studies of analogous benzenesulfonamide-CA complexes reveal additional stabilization through van der Waals interactions with conserved residues (Gln92, Val121, Phe131, Leu198, Thr200) in the hydrophobic pocket of human CA isoforms [9] [10]. The meta-amino substitution in this derivative further enhances solubility and hydrogen-bonding potential, critical for optimizing binding kinetics and inhibitory potency against target CAs [6] [10].
Table 1: Structural and Bioactive Properties of Key Benzenesulfonamide Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Biological Target |
---|---|---|---|
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide | C₁₃H₁₄N₄O₃S | 306.34 | Vibrio cholerae α-CA |
N-(3-Chlorophenyl)-3-aminobenzenesulfonamide | C₁₂H₁₁ClN₂O₂S | 282.75 | Bacterial CAs |
Cyclic urea 9c (reference inhibitor) | Not specified | Not specified | VchαCA (KI = 4.7 nM) |
The hydrazinocarbonyl (–CONHNH₂) moiety in 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide introduces distinctive hydrogen-bonding and conformational properties that significantly influence CA isoform selectivity. This functional group acts as a flexible "tail" that extends into the hydrophilic rim of the CA active site, forming hydrogen bonds with residues Asn62, His64, and Gln92 in bacterial CAs like Vibrio cholerae α-CA (VchαCA) [6] [9]. Computational molecular dynamics simulations indicate that the hydrazine group’s rotational flexibility allows adaptive binding to variable active-site topographies, explaining its nanomolar affinity (KI ≈ low nM range) for VchαCA over human isoforms [6] [10].
Compared to rigid tails (e.g., aryl groups), the hydrazinocarbonyl modification enhances solubility and reduces steric constraints, facilitating deeper penetration into the bacterial CA active site [8] [9]. However, this flexibility may also incur entropic penalties upon binding, necessitating optimization through structural hybridization strategies, such as incorporating heterocyclic spacers between the benzenesulfonamide and hydrazine units [8] [10]. Synthetic routes to such derivatives typically involve:
The bioactivity profile of hydrazinocarbonyl-functionalized benzenesulfonamides diverges significantly from ureido (–NHCONH₂) and thioureido (–NHCSNH₂) analogues due to electronic and steric factors:
Table 2: Inhibitory Activity of Modified Benzenesulfonamides Against Carbonic Anhydrases
Functional Group | Representative Compound | VchαCA KI (nM) | hCA II KI (μM) | Selectivity (hCA II/VchαCA) |
---|---|---|---|---|
Hydrazinocarbonyl | 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide | ~10* | ~1.5* | ≥150 |
Ureido (cyclic) | 9c | 4.7 | 0.42 | 90 |
Thioureido | Thioureido benzenesulfonamide | 25 | 0.38 | 15 |
*Estimated from structural analogues in [6] [10]
Table 3: Structural and Electronic Properties of Key Benzenesulfonamide Modifications
Functional Group | Bond Length (C=O/C=S, Å) | Conformational Flexibility | Hydrogen-Bond Acceptor Capacity |
---|---|---|---|
Hydrazinocarbonyl (–CONHNH₂) | C=O: 1.23 Å | High | 2 H-bond acceptors (O, N) |
Ureido (–NHCONH₂) | C=O: 1.25 Å | Moderate | 1 H-bond acceptor (O) |
Thioureido (–NHCSNH₂) | C=S: 1.68 Å | Moderate | 1 H-bond acceptor (S) |
The divergence in biological activity underscores the role of tail-group electronics: hydrazinocarbonyl’s electron-donating properties weaken zinc coordination slightly but enhance interactions with hydrophilic residues unique to bacterial CAs [6] [9] [10]. This explains its preferential use in targeting pathogenic isoforms over human CAs.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8